Cas no 2228108-81-2 (2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid)

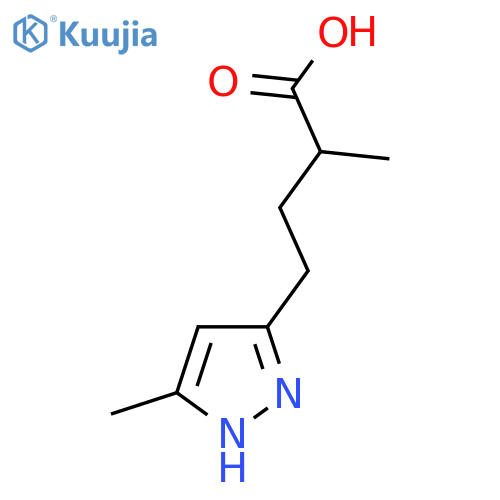

2228108-81-2 structure

商品名:2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid

- 2228108-81-2

- EN300-1821998

-

- インチ: 1S/C9H14N2O2/c1-6(9(12)13)3-4-8-5-7(2)10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)

- InChIKey: TVYWKQIHHPANID-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)CCC1C=C(C)NN=1)=O

計算された属性

- せいみつぶんしりょう: 182.105527694g/mol

- どういたいしつりょう: 182.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1821998-0.05g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 0.05g |

$1368.0 | 2023-09-19 | ||

| Enamine | EN300-1821998-5.0g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 5g |

$4722.0 | 2023-06-03 | ||

| Enamine | EN300-1821998-1g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 1g |

$1629.0 | 2023-09-19 | ||

| Enamine | EN300-1821998-5g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 5g |

$4722.0 | 2023-09-19 | ||

| Enamine | EN300-1821998-10g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 10g |

$7004.0 | 2023-09-19 | ||

| Enamine | EN300-1821998-10.0g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 10g |

$7004.0 | 2023-06-03 | ||

| Enamine | EN300-1821998-0.25g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 0.25g |

$1498.0 | 2023-09-19 | ||

| Enamine | EN300-1821998-1.0g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 1g |

$1629.0 | 2023-06-03 | ||

| Enamine | EN300-1821998-0.5g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 0.5g |

$1563.0 | 2023-09-19 | ||

| Enamine | EN300-1821998-2.5g |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid |

2228108-81-2 | 2.5g |

$3191.0 | 2023-09-19 |

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

2228108-81-2 (2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬